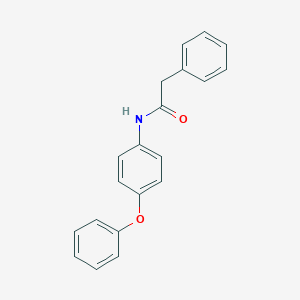
N-(4-phenoxyphenyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-phenoxyphenyl)-2-phenylacetamide, also known as PPA, is a chemical compound that has gained significant attention in the field of scientific research. PPA is a white crystalline solid that is used in various research studies due to its unique properties.
Wirkmechanismus
The mechanism of action of N-(4-phenoxyphenyl)-2-phenylacetamide is not fully understood, but it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. N-(4-phenoxyphenyl)-2-phenylacetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins.
Biochemical and Physiological Effects
N-(4-phenoxyphenyl)-2-phenylacetamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(4-phenoxyphenyl)-2-phenylacetamide can reduce inflammation and pain in animal models of inflammatory diseases. N-(4-phenoxyphenyl)-2-phenylacetamide has also been shown to reduce fever in animal models of fever. Additionally, N-(4-phenoxyphenyl)-2-phenylacetamide has been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-phenoxyphenyl)-2-phenylacetamide has several advantages for lab experiments, including its ability to inhibit the production of prostaglandins and its potential as an anticancer agent. However, N-(4-phenoxyphenyl)-2-phenylacetamide also has limitations, including its limited solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research of N-(4-phenoxyphenyl)-2-phenylacetamide. One potential direction is to investigate its potential as an anti-inflammatory and analgesic agent in humans. Another direction is to investigate its potential as an anticancer agent in vivo. Additionally, further research is needed to fully understand the mechanism of action of N-(4-phenoxyphenyl)-2-phenylacetamide and its potential side effects.
Conclusion
In conclusion, N-(4-phenoxyphenyl)-2-phenylacetamide is a chemical compound that has gained significant attention in the field of scientific research. N-(4-phenoxyphenyl)-2-phenylacetamide has potential as an anti-inflammatory, analgesic, and antipyretic agent, as well as an anticancer agent. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
N-(4-phenoxyphenyl)-2-phenylacetamide can be synthesized using various methods, including the reaction of 4-phenoxyphenyl magnesium bromide with 2-phenylacetyl chloride. The reaction results in the formation of N-(4-phenoxyphenyl)-2-phenylacetamide as a white crystalline solid. Other methods of synthesis include the reaction of 4-phenoxyaniline with 2-phenylacetyl chloride or the reaction of 4-phenoxyphenylboronic acid with 2-phenylacetyl chloride.
Wissenschaftliche Forschungsanwendungen
N-(4-phenoxyphenyl)-2-phenylacetamide has been used in various scientific research studies, including in the field of medicinal chemistry. N-(4-phenoxyphenyl)-2-phenylacetamide has been shown to have potential as an anti-inflammatory agent, as well as an analgesic and antipyretic agent. N-(4-phenoxyphenyl)-2-phenylacetamide has also been studied for its potential as an anticancer agent, with studies showing that it can inhibit the growth of cancer cells.
Eigenschaften
Produktname |
N-(4-phenoxyphenyl)-2-phenylacetamide |
|---|---|
Molekularformel |
C20H17NO2 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
N-(4-phenoxyphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C20H17NO2/c22-20(15-16-7-3-1-4-8-16)21-17-11-13-19(14-12-17)23-18-9-5-2-6-10-18/h1-14H,15H2,(H,21,22) |
InChI-Schlüssel |
BGYIJKUTMNNWAK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(allyloxy)phenyl]-2-methylbenzamide](/img/structure/B269351.png)


![N-[3-(3-methylbutoxy)phenyl]furan-2-carboxamide](/img/structure/B269359.png)

![2-{[2-(2-Ethoxyethoxy)benzoyl]amino}benzamide](/img/structure/B269361.png)
![N-[3-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B269363.png)
![N-[4-(2-ethoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B269365.png)
![N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269366.png)

![1-[4-(2-Ethoxyethoxy)benzoyl]indoline](/img/structure/B269370.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269371.png)
![4-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269372.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269373.png)